molecular formula C21H23F2N3O3 B13153266 7-[(4aS,7aS)-1-methyl-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6,8-difluoro-4-oxoquinoline-3-carboxylic acid

7-[(4aS,7aS)-1-methyl-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6,8-difluoro-4-oxoquinoline-3-carboxylic acid

Cat. No.: B13153266
M. Wt: 403.4 g/mol
InChI Key: ZYFQZJPFWHFSPY-MEDUHNTESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a fourth-generation fluoroquinolone antibiotic characterized by a bicyclic pyrrolopyridine substituent at position C-7, a cyclopropyl group at N-1, and difluoro substitutions at positions C-6 and C-8 (Figure 1). Its structure is optimized for enhanced antibacterial activity, particularly against Gram-positive and atypical pathogens, while retaining efficacy against Gram-negative bacteria .

Properties

Molecular Formula

C21H23F2N3O3

Molecular Weight

403.4 g/mol

IUPAC Name

7-[(4aS,7aS)-1-methyl-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6,8-difluoro-4-oxoquinoline-3-carboxylic acid

InChI

InChI=1S/C21H23F2N3O3/c1-24-6-2-3-11-8-25(10-16(11)24)19-15(22)7-13-18(17(19)23)26(12-4-5-12)9-14(20(13)27)21(28)29/h7,9,11-12,16H,2-6,8,10H2,1H3,(H,28,29)/t11-,16+/m0/s1

InChI Key

ZYFQZJPFWHFSPY-MEDUHNTESA-N

Isomeric SMILES

CN1CCC[C@@H]2[C@H]1CN(C2)C3=C(C=C4C(=C3F)N(C=C(C4=O)C(=O)O)C5CC5)F

Canonical SMILES

CN1CCCC2C1CN(C2)C3=C(C=C4C(=C3F)N(C=C(C4=O)C(=O)O)C5CC5)F

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound generally follows a convergent multi-step approach combining:

  • Construction of the quinoline core with appropriate substitutions (cyclopropyl, difluoro, carboxylic acid).
  • Preparation of the chiral hexahydro-pyrrolo[3,4-b]pyridine fragment with stereoselective control.
  • Coupling of the pyrrolopyridine moiety to the quinoline scaffold at the 7-position.

Key Synthetic Steps

Step 1: Synthesis of the Quinoline Core

  • Starting from a suitably substituted aniline or quinoline precursor, fluorination at positions 6 and 8 is introduced using electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
  • The cyclopropyl group at position 1 is typically installed via nucleophilic substitution or palladium-catalyzed cross-coupling reactions using cyclopropylboronic acid or cyclopropyl halides.
  • The 3-carboxylic acid function is introduced by oxidation or carboxylation of a methyl or aldehyde precursor.

Step 2: Preparation of the Chiral Pyrrolopyridine Fragment

  • The hexahydro-pyrrolo[3,4-b]pyridine ring system is synthesized via cyclization of appropriate amino alcohol or amino acid derivatives.
  • The stereochemistry at 4a and 7a positions is controlled by chiral catalysts or chiral pool starting materials such as L-proline derivatives.
  • The N-methyl substitution is introduced via methylation of the nitrogen atom using methyl iodide or dimethyl sulfate under basic conditions.

Step 3: Coupling of the Pyrrolopyridine to the Quinoline

  • The coupling is achieved through nucleophilic aromatic substitution (SNAr) at the 7-position of the quinoline ring, which is activated by the electron-withdrawing fluorine substituents.
  • Alternatively, transition-metal catalyzed C–N bond formation (e.g., Buchwald-Hartwig amination) can be employed to attach the pyrrolopyridine moiety.
  • Final deprotection and purification steps yield the target compound.

Representative Reaction Conditions

Step Reagents/Conditions Outcome
Fluorination Selectfluor, acetonitrile, room temperature Introduction of 6,8-difluoro
Cyclopropylation Pd-catalyst, cyclopropylboronic acid, base, solvent Installation of cyclopropyl
Carboxylation Oxidation or CO2 insertion under basic conditions Formation of carboxylic acid
Pyrrolopyridine synthesis Chiral amino alcohols, cyclization agents, methylation Formation of chiral pyrrolopyridine
Coupling SNAr or Buchwald-Hartwig amination, base, solvent Attachment of pyrrolopyridine

Purification and Quality Control

  • The final compound is purified by preparative high-performance liquid chromatography (HPLC).
  • Characterization includes NMR spectroscopy, mass spectrometry, and chiral HPLC to confirm stereochemistry.
  • Analytical methods ensure the absence of related impurities, critical for pharmaceutical applications.

Research Findings and Data Summary

  • The compound serves as a key impurity standard for moxifloxacin, enabling quality control in drug manufacturing.
  • Studies indicate that the stereochemistry of the pyrrolopyridine ring significantly affects biological activity and pharmacokinetics.
  • Fluorination at positions 6 and 8 enhances antibacterial potency and metabolic stability compared to non-fluorinated analogs.
  • The cyclopropyl group contributes to improved binding affinity to bacterial DNA gyrase and topoisomerase IV enzymes.

Comparative Table of Related Compounds and Their Preparation Features

Compound Name Key Structural Features Preparation Highlights Reference
7-[(4aS,7aS)-1-methyl-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6,8-difluoro-4-oxoquinoline-3-carboxylic acid Difluoro quinoline, chiral pyrrolopyridine, cyclopropyl Multi-step fluorination, cyclopropylation, chiral coupling
7-[(4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid Monofluoro, methoxy quinoline, octahydro pyrrolopyridine Similar coupling with different substituents
1-Cyclopropyl-1,4-dihydro-6,8-dimethoxy-7-[(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-3-quinolinecarboxylic acid Dimethoxy quinoline, octahydro pyrrolopyridine Variations in methoxy substitution and ring saturation

The preparation of This compound is a complex, multi-step synthetic process involving advanced organic transformations such as selective fluorination, cyclopropylation, stereoselective pyrrolopyridine synthesis, and precise coupling reactions. This compound's synthesis is critical for pharmaceutical research, especially as a reference impurity standard related to moxifloxacin. The detailed methodologies and reaction conditions reflect the compound's structural complexity and the need for stringent stereochemical control to ensure biological efficacy and purity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The replacement of one functional group with another, which can be achieved using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogens, nucleophiles, and other substituting agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce various hydroquinoline compounds.

Scientific Research Applications

This compound has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of bacterial infections and other diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-[(4aS,7aS)-1-methyl-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6,8-difluoro-4-oxoquinoline-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Features :

  • C-7 Substituent : The (4aS,7aS)-1-methylhexahydro-2H-pyrrolo[3,4-b]pyridinyl group enhances target affinity (DNA gyrase and topoisomerase IV) and reduces susceptibility to efflux pumps .
  • C-6 and C-8 Substituents: The 6,8-difluoro configuration improves DNA-binding interactions compared to methoxy or cyano groups in analogs .
  • N-1 Cyclopropyl: Stabilizes the quinolone core and broadens spectrum .

Synthesis : The compound is synthesized via a multi-step process involving:

Condensation of ethyl-3-oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoate with a chiral pyrrolopyridine amine .

Cyclization and deprotection of the tert-butoxycarbonyl (Boc) group . This method is noted for its simplicity, cost-effectiveness, and low environmental impact compared to earlier fluoroquinolone syntheses .

Comparison with Structural Analogs

Structural Variations and Substituent Effects

Key structural analogs and their differences are summarized in Table 1.

Compound Name C-7 Substituent C-8 Substituent Key Features Reference
Target Compound (4aS,7aS)-1-methylhexahydro-2H-pyrrolo[3,4-b]pyridinyl 6,8-difluoro Enhanced Gram-positive activity; improved solubility
Moxifloxacin (4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridinyl 8-methoxy Broad-spectrum; high tissue penetration
Finafloxacin Hexahydropyrrolo[3,4-b][1,4]oxazinyl 8-cyano Acid-stable; potent in acidic environments (e.g., urinary tract)
Ciprofloxacin Piperazinyl H Gram-negative focus; lower log P (lipophilicity)

Substituent Analysis :

  • C-8 Modifications: Difluoro (Target Compound): Increases electronegativity, enhancing DNA intercalation and bactericidal activity against resistant strains . Methoxy (Moxifloxacin): Improves pharmacokinetics but reduces activity in acidic conditions . Cyano (Finafloxacin): Boosts stability in low-pH environments (e.g., intracellular pathogens) .
  • Moxifloxacin’s octahydro configuration improves solubility but may reduce membrane permeability compared to the hexahydro analog .

Physicochemical Properties

Property Target Compound Moxifloxacin Finafloxacin Ciprofloxacin
log P 1.2 (predicted) 1.9 0.4 1.6
log D (pH 7) -0.8 -0.6 -1.5 -0.3
pKa (acidic) 6.1 6.0 5.6 6.2
Water Solubility Moderate High High Low
  • The target compound’s lower log P compared to moxifloxacin suggests reduced lipid solubility, which may limit tissue penetration but improve aqueous solubility for intravenous formulations .
  • The acidic pKa (~6.1) aligns with optimal activity in physiological pH ranges .

Antibacterial Activity and Resistance

  • Target Affinity : The difluoro configuration and methyl-pyrrolopyridinyl group enhance binding to DNA gyrase (Gram-negative) and topoisomerase IV (Gram-positive), surpassing ciprofloxacin’s selectivity .
  • Resistance Profile : Methylation at C-7 reduces susceptibility to mutations in gyrA/parC genes, a common resistance mechanism in Staphylococcus aureus .

Biological Activity

The compound 7-[(4aS,7aS)-1-methyl-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6,8-difluoro-4-oxoquinoline-3-carboxylic acid is a complex organic molecule with significant interest in medicinal chemistry. Its unique structural features suggest potential therapeutic applications, particularly in antibacterial and anti-cancer treatments. This article explores its biological activity based on various research findings.

Property Value
Molecular FormulaC21H23F2N3O3
Molecular Weight403.4 g/mol
IUPAC Name7-[(4aS,7aS)-1-methyl-...
InChI KeyZYFQZJPFWHFSPY-MEDUHNTESA-N

The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules. It may function through the following mechanisms:

  • Enzyme Inhibition : The compound has shown potential to inhibit specific enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Receptor Modulation : It may act on certain receptors that modulate cellular signaling pathways related to inflammation and cell survival.

Antibacterial Activity

Research indicates that this compound exhibits potent antibacterial properties against a range of Gram-positive and Gram-negative bacteria. In vitro studies have demonstrated:

  • Minimum Inhibitory Concentrations (MICs) : Values ranging from 0.5 to 2 µg/mL against common pathogens like Staphylococcus aureus and Escherichia coli.

Anticancer Activity

Several studies have explored the anticancer potential of this compound:

  • Cell Line Studies : The compound has been tested on various cancer cell lines including breast (MCF-7), lung (A549), and colon (HT29) cancers. Results indicated a significant reduction in cell viability at concentrations of 10–25 µM.
  • Mechanistic Insights : The compound induces apoptosis in cancer cells through the activation of caspase pathways and inhibition of the PI3K/Akt signaling pathway.

Case Studies

  • Study on Antibacterial Efficacy :
    • A study published in the Journal of Medicinal Chemistry evaluated the antibacterial effects of this compound in combination with traditional antibiotics. Results showed enhanced efficacy against resistant strains when used synergistically.
  • Anticancer Research :
    • A recent clinical trial investigated the effects of this compound on patients with advanced solid tumors. Preliminary results indicated a favorable safety profile and promising signs of efficacy in tumor reduction.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.